

C.I. Acid Green 27: A Technical Evaluation of its Fluorescent Properties

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Compound of Interest

Compound Name: C.I. Acid green 27

Cat. No.: B12381585

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For Researchers, Scientists, and Drug Development Professionals

Introduction

C.I. Acid Green 27, also known by its Colour Index number 61580, is a synthetic anthraquinone dye.[1][2][3] It finds application in various industries, including textiles and biological staining.[4] While some chemical suppliers classify it as a "fluorescent dye" and its use in fluorescence microscopy is mentioned, a comprehensive analysis of its fluorescent properties is often lacking in readily available documentation.[4] This technical guide aims to provide an in-depth evaluation of **C.I. Acid Green 27**'s fluorescent characteristics, drawing from available data and outlining experimental protocols for its characterization and potential application.

Chemical and Physical Properties

A summary of the key chemical and physical properties of **C.I. Acid Green 27** is presented in Table 1.

Property	Value	Reference
C.I. Name	Acid Green 27	
C.I. Number	61580	
CAS Number	6408-57-7	
Molecular Formula	C ₃₄ H ₃₂ N ₂ Na ₂ O ₈ S ₂	
Molecular Weight	706.74 g/mol	
Appearance	Green powder	
Solubility	Soluble in water	

Spectral Properties

The spectral properties of a dye are fundamental to understanding its potential as a fluorescent probe.

Absorbance

C.I. Acid Green 27 exhibits a characteristic absorbance spectrum. One source indicates an absorbance peak at 202 nm. Another provides a λ_{max} (maximum absorption wavelength) in water between 642.0 and 646.0 nm. This value in the visible region is responsible for its green color.

Fluorescence

While **C.I. Acid Green 27** is marketed as a fluorescent dye, specific data regarding its fluorescence excitation and emission maxima, quantum yield, and fluorescence lifetime are not readily available in the reviewed literature. Generally, anthraquinone-based dyes are known to exhibit fluorescence, though often with low quantum yields. The fluorescence of anthraquinone derivatives is influenced by their chemical structure and solvent environment.

Interestingly, one study mentions the use of Acid Green 27 as a quencher for the fluorophore TAMRA, which suggests it can accept energy from an excited fluorophore. This property does not exclude the possibility of it being fluorescent itself, but it does indicate a complex photophysical behavior that may involve efficient non-radiative decay pathways.

Experimental Protocols

Given the limited specific protocols for **C.I. Acid Green 27** as a fluorescent dye, this section provides generalized experimental methodologies that can be adapted by researchers for its characterization and use.

Determination of Fluorescence Spectra and Quantum Yield

This protocol outlines the steps to measure the fluorescence excitation and emission spectra and to calculate the fluorescence quantum yield of **C.I. Acid Green 27**.

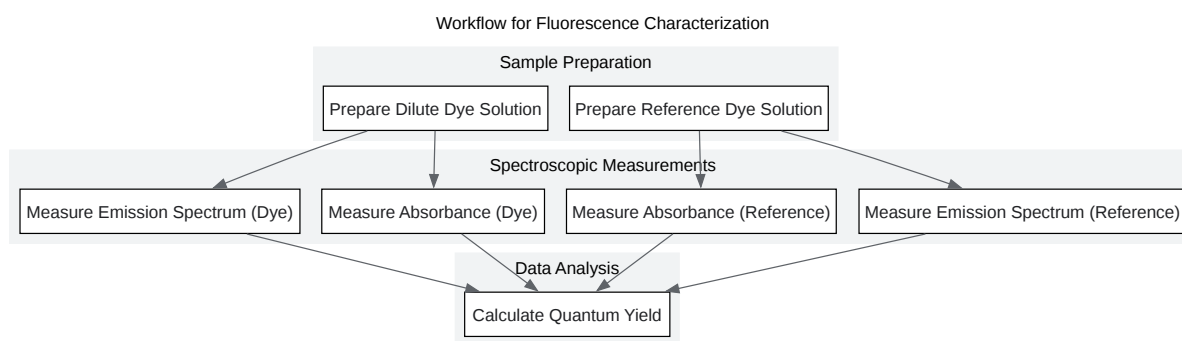
Materials:

- **C.I. Acid Green 27**
- Spectrofluorometer
- Cuvettes (1 cm path length)
- Solvent (e.g., water, ethanol, DMSO)
- Reference dye with known quantum yield (e.g., fluorescein in 0.1 M NaOH)

Methodology:

- **Solution Preparation:** Prepare a series of dilute solutions of **C.I. Acid Green 27** in the desired solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.
- **Absorbance Measurement:** Measure the absorbance spectrum of each solution using a UV-Vis spectrophotometer to determine the absorbance at the excitation wavelength.
- **Fluorescence Emission Spectrum:**
 - Set the spectrofluorometer to the excitation wavelength determined from the absorbance spectrum (around 644 nm).

- Record the fluorescence emission spectrum over a suitable wavelength range.
- The wavelength at which the emission intensity is highest is the emission maximum (λ_{em}).
- Fluorescence Excitation Spectrum:
 - Set the spectrofluorometer to the emission maximum (λ_{em}) determined in the previous step.
 - Scan a range of excitation wavelengths to obtain the excitation spectrum. The peak of this spectrum should correspond to the absorbance maximum.
- Quantum Yield Calculation:
 - Measure the integrated fluorescence intensity and absorbance at the excitation wavelength for both the **C.I. Acid Green 27** solution and the reference dye solution.
 - The quantum yield (Φ) can be calculated using the following equation: $\Phi_{sample} = \Phi_{ref} * (I_{sample} / I_{ref}) * (A_{ref} / A_{sample}) * (n_{sample} / n_{ref})^2$ Where:
 - Φ is the quantum yield
 - I is the integrated fluorescence intensity
 - A is the absorbance at the excitation wavelength
 - n is the refractive index of the solvent



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Caption: Workflow for determining fluorescence quantum yield.

General Protocol for Staining Cells with a Fluorescent Dye

This protocol provides a general workflow for staining live or fixed cells, which can be adapted for **C.I. Acid Green 27**. Optimization of dye concentration and incubation time will be necessary.

Materials:

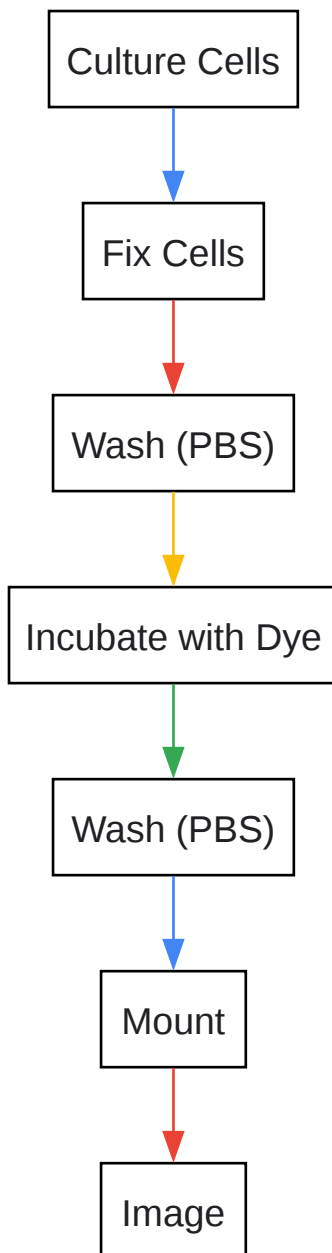
- **C.I. Acid Green 27** stock solution (e.g., in water or DMSO)
- Cells cultured on coverslips or in imaging dishes
- Phosphate-buffered saline (PBS)
- Fixative (e.g., 4% paraformaldehyde in PBS) for fixed cell staining

- Mounting medium
- Fluorescence microscope

Methodology for Fixed Cell Staining:

- Cell Culture: Grow cells to the desired confluency on a suitable substrate.
- Fixation: Wash the cells with PBS and then fix with 4% paraformaldehyde for 10-15 minutes at room temperature.
- Washing: Wash the cells three times with PBS.
- Staining: Dilute the **C.I. Acid Green 27** stock solution to the desired working concentration in PBS. Incubate the fixed cells with the staining solution for a predetermined time (e.g., 15-60 minutes) at room temperature, protected from light.
- Washing: Wash the cells three times with PBS to remove unbound dye.
- Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.
- Imaging: Visualize the stained cells using a fluorescence microscope with appropriate filter sets for the determined excitation and emission wavelengths of **C.I. Acid Green 27**.

General Protocol for Fixed Cell Staining



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Caption: Workflow for fixed cell staining.

Conclusion

C.I. Acid Green 27 is an anthraquinone-based dye with documented use in biological staining and some indications of fluorescent properties. However, a significant gap exists in the scientific literature regarding a detailed, quantitative characterization of its fluorescence. While

its absorbance maximum in the visible spectrum is established, crucial parameters such as its fluorescence excitation and emission spectra, quantum yield, and lifetime are not readily available. The observation of its use as a quencher suggests that its photophysical properties may be complex.

For researchers and professionals in drug development, **C.I. Acid Green 27** may hold potential as a fluorescent probe, but its utility in this regard requires thorough experimental validation. The provided general protocols for fluorescence characterization and cell staining offer a starting point for such investigations. Future studies should focus on systematically measuring the photophysical properties of **C.I. Acid Green 27** to definitively establish its suitability as a fluorescent dye for various research applications.

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